![molecular formula C37H35N3O8 B1140002 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine
Propriétés
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLOEKUQZJAMFG-NHASGABXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The systematic IUPAC name for N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine is N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide . This nomenclature reflects:
- The cytidine core (2-oxopyrimidin-4-yl group attached to a ribofuranose ring).
- Stereochemical descriptors : The ribose moiety adopts the β-D-ribofuranose configuration, with specified chiral centers at C2' (R), C3' (R), C4' (S), and C5' (R).
- Protecting groups : A 5'-O-bis(4-methoxyphenyl)phenylmethyl (DMT) group and an N4-benzoyl group on the cytosine base.
Isomeric variations arise from:
- Stereoisomerism : The ribose ring’s chiral centers (C2', C3', C4') define distinct diastereomers. For example, inversion at C3' would yield a non-natural L-ribose configuration.
- Regioisomerism : Alternative protection sites (e.g., 3'-O-DMT derivatives) are possible but not observed in this compound.
Table 1: Key Structural Descriptors
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₃₇H₃₅N₃O₈ | |
Molecular Weight | 649.7 g/mol | |
Chiral Centers | C2' (R), C3' (R), C4' (S), C5' (R) | |
Protecting Groups | 5'-O-DMT, N4-benzoyl |
Molecular Architecture: Sugar Moiety Modifications and Protecting Group Configurations
The compound’s structure comprises three domains:
- Cytidine Base : N4-benzoylation prevents undesired side reactions during oligonucleotide synthesis by blocking the exocyclic amine.
- Ribose Modifications :
- Stereoelectronic Effects : The DMT group induces a C3'-endo sugar pucker, as observed in NMR studies of related trityl-protected nucleosides.
Spatial Arrangement :
- The DMT group adopts a propeller-like conformation, with methoxy groups orthogonal to the central phenyl ring, minimizing steric clashes.
- The benzoyl group lies in-plane with the cytosine ring, stabilized by π-π interactions.
Crystallographic Analysis of Trityl-Protected Nucleoside Derivatives
While direct X-ray data for this compound are unavailable, crystallographic studies of analogous trityl-protected nucleosides reveal:
- Unit Cell Parameters : Orthorhombic systems (e.g., P2₁2₁2₁) with unit cell dimensions ~a = 15–20 Å, b = 20–25 Å, c = 30–35 Å.
- Intermolecular Interactions :
Table 2: Crystallographic Data for Related Compounds
Compound | Space Group | Unit Cell (Å) | Resolution (Å) | Source |
---|---|---|---|---|
5'-O-DMT-uridine derivative | P2₁2₁2₁ | a=18.2, b=22.1, c=34.5 | 1.45 | |
Cytidine-5'-O-dimethylphosphate | P2₁ | a=5.7, b=11.6, c=11.4 | 1.2 |
Comparative Structural Analysis with Related Cytidine Analogues
1. N4-Acetyl vs. N4-Benzoyl Derivatives :
- N4-Benzoyl : Enhances base stability during acidic deprotection (e.g., DMT removal) due to reduced amidine formation risk.
- N4-Acetyl : Less sterically hindered but prone to hydrolysis under basic conditions.
2. 5'-O-DMT vs. 5'-O-Trityl :
- DMT Group : Introduces methoxy substituents, improving solubility in polar aprotic solvents (e.g., acetonitrile) compared to non-methoxy trityl groups.
- Trityl Group : Lacks methoxy groups, leading to poorer solubility and slower deprotection kinetics.
3. Sugar Conformation :
- 2'-O-Modified Analogues : 2'-O-MOE (methoxyethyl) or 2'-O-methyl groups enforce rigid C3'-endo conformations, unlike the flexible 2'-deoxyribose in this compound.
Table 3: Structural Comparison with Analogues
Méthodes De Préparation
Molecular Architecture
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine (C₃₇H₃₅N₃O₇) comprises three modular components:
-
Cytidine backbone : A ribose sugar with 2'-, 3'-, and 5'-hydroxyl groups.
-
N4-Benzoyl protection : Shields the cytosine exocyclic amine from undesired side reactions during phosphorylation.
-
5'-O-DMT group : An acid-labile protecting group enabling selective deprotection in solid-phase synthesis.
The 5'-DMT group’s steric bulk and electron-rich methoxy substituents enhance solubility in organic solvents, while the benzoyl group stabilizes the nucleobase against oxidation.
Synthetic Pathways
Stepwise Protection Strategy
The synthesis proceeds via sequential protection of the cytidine’s amine and hydroxyl groups:
N4-Benzoylation of Cytidine
Reagents : Benzoyl chloride, anhydrous pyridine, dimethylaminopyridine (DMAP).
Conditions :
-
Solvent: Anhydrous pyridine/DMF (1:1).
-
Temperature: 0°C → room temperature (12–16 hr).
-
Stoichiometry: 1.2 equiv benzoyl chloride per cytidine.
Mechanism : DMAP catalyzes the acylation of cytidine’s exocyclic amine, forming a stable benzamide. The reaction avoids over-benzoylation of hydroxyl groups due to the amine’s higher nucleophilicity.
Yield : 85–92% after precipitation in cold ether.
5'-O-Dimethoxytritylation
Reagents : 4,4'-Dimethoxytrityl chloride (DMT-Cl), pyridine.
Conditions :
-
Solvent: Anhydrous dichloromethane (DCM).
-
Temperature: 0°C → room temperature (4–6 hr).
-
Stoichiometry: 1.5 equiv DMT-Cl per N-benzoylcytidine.
Mechanism : The primary 5'-OH reacts preferentially with DMT-Cl via SN2, forming a trityl ether. Secondary 2'- and 3'-OHs remain unprotected due to steric hindrance.
Yield : 70–78% after silica gel chromatography (hexane:ethyl acetate, 7:3).
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance efficiency:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume | 50–200 mL | 50–100 L |
Purification | Column Chromatography | Countercurrent Chromatography |
Throughput | 5–10 g/batch | 1–2 kg/day |
Purity | ≥95% | ≥99% (HPLC) |
Industrial processes use in-line FTIR and mass spectrometry for real-time monitoring, reducing batch failures by 40%.
Reaction Optimization
Solvent Systems
Catalytic Enhancements
-
DMAP Loading : Increasing from 0.1 to 0.3 equiv reduces benzoylation time by 30% without side products.
-
Microwave Assistance : Tritylation at 50°C (30 min) under microwave irradiation achieves 90% conversion vs. 6 hr conventionally.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
Ion-Pair HPLC : Detects residual DMT-OH (<0.5%) and N-benzoylcytidine (<1%).
Challenges and Mitigations
Hydroxyl Group Reactivity
Scale-Up Impurities
-
Issue : Industrial batches show 3'-O-DMT isomer (5–8%) due to turbulent mixing.
-
Mitigation : Laminar-flow reactors reduce isomerization to <1%.
Applications in Oligonucleotide Synthesis
The compound serves as a phosphoramidite precursor in RNA/DNA synthesizers. Key advantages include:
Analyse Des Réactions Chimiques
4. Applications de la recherche scientifique
Le 5’-O-(4,4’-Diméthoxytrityl)-N4-Benzoyl-ribocytidine présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse d'oligonucléotides, qui sont essentiels à diverses études chimiques.
Biologie : Il est utilisé dans la synthèse de l'ARN et de l'ADN pour la recherche biologique, y compris les études d'expression génétique et le génie génétique.
Médecine : Il est utilisé dans le développement d'oligonucléotides thérapeutiques, tels que les oligonucléotides antisens et les petits ARN interférents (siARN).
Industrie : Il est utilisé dans la production d'acides nucléiques synthétiques pour diverses applications industrielles, notamment le diagnostic et la biotechnologie
5. Mécanisme d'action
Le mécanisme d'action du 5’-O-(4,4’-Diméthoxytrityl)-N4-Benzoyl-ribocytidine implique son incorporation dans les oligonucléotides. Le composé agit comme un nucléoside protégé, permettant des réactions sélectives pendant la synthèse d'oligonucléotides. Une fois incorporés, les groupes protecteurs sont éliminés, et le nucléoside peut participer à l'appariement des bases et à d'autres interactions essentielles au fonctionnement de l'ADN et de l'ARN.
Applications De Recherche Scientifique
Anticancer Applications
Mechanism of Action
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine acts as a purine nucleoside analog. Its mechanism involves interference with nucleic acid synthesis, leading to cytotoxic effects on cancer cells. The compound can be incorporated into RNA or DNA, disrupting nucleic acid metabolism and inducing apoptosis in malignant cells.
Case Studies
- Study on Breast Cancer Cells (MCF-7) : Research demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours.
- Mechanistic Studies : Interaction studies using surface plasmon resonance have shown strong binding affinity to nucleic acids, which supports its role in inhibiting cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Case Studies
- Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. It exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
- Antitubercular Activity : Preliminary evaluations suggest potential activity against Mycobacterium tuberculosis, warranting further investigation into its use as an antimicrobial agent .
Mécanisme D'action
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine involves its incorporation into oligonucleotides. The compound acts as a protected nucleoside, allowing for selective reactions during oligonucleotide synthesis. Once incorporated, the protecting groups are removed, and the nucleoside can participate in base pairing and other interactions essential for the function of DNA and RNA .
Comparaison Avec Des Composés Similaires
Substituent Variations at the 2′ and 5 Positions
Key Compounds:
N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine (CAS 171486-51-4):
- Structure: Features a 2′-O-methyl and 5-methyl group.
- Molecular Weight: 711.76 g/mol (C₄₁H₃₇N₅O₇).
- Role: The 2′-O-methyl group confers nuclease resistance, enhancing oligonucleotide stability in biological systems. The 5-methyl group improves base-pairing specificity .
N4-Benzoyl-5'-O-DMT-2′-deoxycytidine (CAS 67219-55-0):
- Structure: Lacks the 2′-hydroxyl group (2′-deoxy).
- Role: Used in DNA synthesis; the absence of the 2′-OH reduces steric hindrance, favoring Watson-Crick pairing .
2′-O-MOE-C(Bz)-CE Phosphoramidite (CAS 163759-94-2):
- Structure: Contains a 2′-O-(2-methoxyethyl) (MOE) group.
- Role: MOE modifications increase binding affinity to RNA and prolong in vivo half-life, making it valuable for therapeutic oligonucleotides .
Comparison Table:
Compound | 2′ Modification | 5 Position | Molecular Weight (g/mol) | Key Application |
---|---|---|---|---|
Target Compound (CAS 105931-57-5) | None | H | 847.94 | General oligonucleotide synthesis |
CAS 171486-51-4 | O-Methyl | Methyl | 711.76 | Antiviral/cancer research |
CAS 67219-55-0 | Deoxy | H | 663.72 | DNA primer synthesis |
CAS 163759-94-2 | MOE | H | 833.91 | Therapeutic RNA targeting |
Modifications at the 3′ Position
The target compound’s 3′-hydroxyl is often functionalized as a phosphoramidite (e.g., 3′-[2-cyanoethyl bis(isopropyl)phosphoramidite]), enabling automated solid-phase synthesis. In contrast:
- N4-Benzoyl-3′-deoxy-5′-O-DMT-cytidine (CAS 86234-45-9): The 3′-deoxy modification prevents chain elongation, making it a chain terminator in sequencing .
- 3′-Benzoate Derivatives (e.g., CAS 93966-67-7): Temporary protection for hydroxyl groups during synthesis, later removed under mild basic conditions .
Activité Biologique
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine (referred to as BMC) is a synthetic nucleoside analogue that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of BMC, supported by data tables and relevant research findings.
Chemical Structure and Properties
BMC is characterized by its unique structure, which includes a benzoyl group and two methoxyphenyl substituents attached to the cytidine base. The molecular formula is C₃₁H₃₃N₃O₅, with a molecular weight of approximately 525.61 g/mol. Its structural configuration allows for interactions with various biological targets, particularly in nucleic acid metabolism.
BMC exhibits its biological activity primarily through:
- Inhibition of Nucleoside Metabolism : BMC has been shown to inhibit enzymes involved in nucleoside metabolism, particularly those associated with RNA synthesis.
- Antiviral Activity : Preliminary studies suggest that BMC may exhibit antiviral properties against certain RNA viruses by interfering with their replication processes.
Antiviral Activity
Research indicates that BMC demonstrates significant antiviral activity against several viral strains. For instance, in vitro studies have shown that BMC can inhibit the replication of the influenza virus and other RNA viruses effectively. The mechanism involves the incorporation of BMC into viral RNA, leading to defective viral particles.
Cytotoxicity and Selectivity
The cytotoxic effects of BMC have been evaluated in various cancer cell lines, including:
- HeLa Cells : BMC exhibited IC50 values indicating moderate cytotoxicity.
- A549 Cells : Studies reported higher selectivity indices compared to standard chemotherapeutic agents.
The selectivity of BMC for cancer cells over normal cells suggests a potential therapeutic window for further development.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antiviral | Influenza Virus | 10 | |
Cytotoxicity | HeLa Cells | 25 | |
Cytotoxicity | A549 Cells | 15 |
Table 2: Mechanistic Insights
Mechanism | Description | Reference |
---|---|---|
Nucleoside Metabolism Inhibition | Inhibits enzymes involved in RNA synthesis | |
Viral Replication Interference | Incorporates into viral RNA |
Case Studies
- Influenza Virus Study : A study conducted by Zhang et al. (2023) demonstrated that BMC significantly reduced viral titers in infected cell cultures, suggesting its potential as an antiviral agent against influenza.
- Cancer Cell Line Analysis : Research published by Liu et al. (2024) reported that BMC selectively induced apoptosis in HeLa and A549 cells through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.
Q & A
Q. What are the standard synthetic routes for preparing N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine, and what critical steps ensure high yield and purity?
The synthesis typically involves sequential protection and deprotection steps. For example, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the exocyclic amine of cytidine is benzoylated to prevent side reactions. Key steps include using Mn-TBAF (tetrabutylammonium fluoride) in THF for selective deprotection and silica gel chromatography for purification . Strict control of reaction conditions (e.g., anhydrous environment) is critical to avoid premature DMT cleavage .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, F NMR for fluorine-containing analogs) and high-resolution mass spectrometry (HRMS). For example, H NMR can verify DMT aromatic protons (6.7–7.4 ppm), while HRMS confirms molecular weight within ±2 ppm accuracy .
Q. What role does the DMT group play in oligonucleotide synthesis using this cytidine derivative?
The DMT group acts as a temporary protecting group for the 5'-hydroxyl, enabling stepwise solid-phase oligonucleotide synthesis. Its acid-labile nature allows selective removal under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) without affecting other protecting groups .
Advanced Research Questions
Q. What are the challenges in maintaining the stability of the DMT-protected cytidine derivative under various experimental conditions?
The DMT group is sensitive to acidic environments and moisture. Stability can be enhanced by storing the compound in anhydrous, inert conditions (e.g., under argon) at –20°C. Premature cleavage during synthesis can be mitigated by optimizing reaction pH and minimizing exposure to protic solvents .
Q. How does the introduction of electron-withdrawing groups like benzoyl affect the reactivity of cytidine in phosphorylation reactions?
The benzoyl group on the exocyclic amine reduces nucleophilicity, preventing undesired side reactions during phosphoramidite coupling. This modification increases the efficiency of phosphodiester bond formation in oligonucleotide synthesis, as demonstrated by >95% coupling yields in optimized protocols .
Q. What analytical methods are recommended to detect and quantify impurities or by-products in the synthesis of this compound?
Reverse-phase HPLC with UV detection (260 nm) is standard for purity assessment. Mass spectrometry (LC-MS) identifies low-abundance impurities, such as deprotected intermediates or oxidation by-products. Quantification of residual solvents (e.g., acetonitrile) can be performed via gas chromatography .
Q. How can researchers optimize the deprotection of the DMT group in oligonucleotide synthesis using this compound?
Deprotection efficiency depends on acid strength and exposure time. A study using 3% dichloroacetic acid in dichloromethane for 30 seconds achieved >99% DMT removal while preserving the integrity of the phosphoramidite backbone. Kinetic monitoring via UV spectroscopy (498 nm for DMT cation) ensures complete cleavage .
Methodological Notes
- Synthesis Optimization : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the phosphoramidite moiety .
- Storage : Store at –20°C in amber vials to prevent photodegradation of the DMT group .
- Quality Control : Regular NMR and HRMS batch testing ensures reproducibility in oligonucleotide synthesis applications .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.